4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine
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Overview
Description
4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an amine group at the 2-position and a tetrahydrofuran moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine typically involves the reaction of pyridin-2-amine with tetrahydrofuran derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of a tetrahydrofuran derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-[(1H-Pyrazol-4-YL)oxy]pyrazin-2-amine: Similar in structure but with a pyrazole ring instead of a tetrahydrofuran moiety.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar applications.
Uniqueness
4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine is unique due to the presence of both a tetrahydrofuran ring and a pyridine ring, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(oxolan-3-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2/c10-9-5-7(1-3-11-9)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11) |
InChI Key |
ZMOSSSKZBGTPED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC(=NC=C2)N |
Origin of Product |
United States |
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